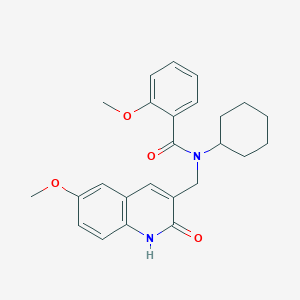
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as CM-118, is a small molecule that has been studied for its potential use in cancer treatment. The compound was first synthesized in 2014 by a team of researchers at the University of Texas at Austin. Since then, it has been the subject of numerous scientific studies, which have explored its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are important for cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation, apoptosis, and DNA repair. In addition, it has been shown to inhibit the activity of the transcription factor STAT3, which is involved in the regulation of cell survival and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, which are important for its potential use in cancer treatment. For example, it has been shown to induce the expression of several genes that are involved in apoptosis and DNA damage response. In addition, it has been shown to inhibit the activity of several enzymes that are involved in the regulation of cell growth and survival. These effects suggest that this compound may be a potent inhibitor of cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide is that it has been shown to be effective at inhibiting the growth of several types of cancer cells, which makes it a promising candidate for the development of new cancer therapies. In addition, it has been shown to have relatively low toxicity in normal cells, which suggests that it may have fewer side effects than other cancer treatments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Future Directions
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide. One direction is to further explore its mechanism of action, which may provide insights into how it can be optimized for use in cancer treatment. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, it may be useful to explore its potential use in the treatment of other diseases, such as autoimmune disorders or infectious diseases.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide involves several steps, which have been detailed in scientific publications. The first step is the preparation of 2-hydroxy-6-methoxyquinoline-3-carboxylic acid, which is then reacted with N-cyclohexyl-N-(2-hydroxyethyl)amine to produce the intermediate compound. This intermediate is then reacted with 2-methoxybenzoyl chloride to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, which is important for its use in scientific research.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has been studied for its potential use in cancer treatment. Specifically, it has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may be a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-cyclohexyl-2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-30-20-12-13-22-17(15-20)14-18(24(28)26-22)16-27(19-8-4-3-5-9-19)25(29)21-10-6-7-11-23(21)31-2/h6-7,10-15,19H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDFFLWKBWZAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)
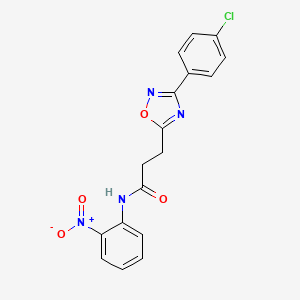
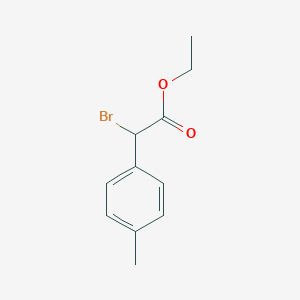

![2-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697681.png)
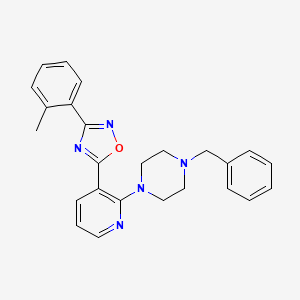
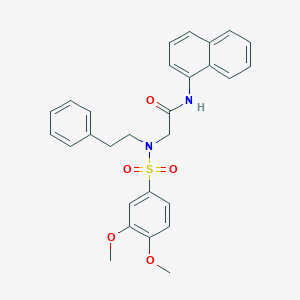
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7697707.png)
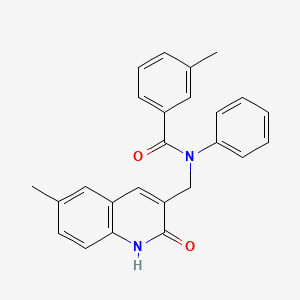
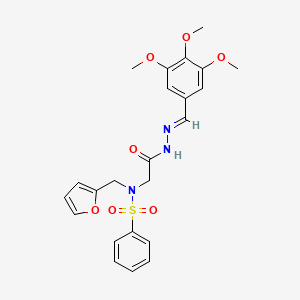
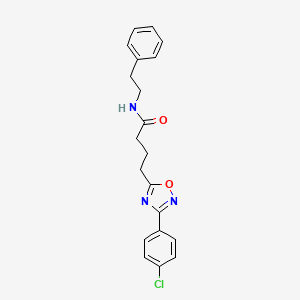
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7697725.png)
